![molecular formula C37H76N2O B14486678 N-[3-(Hexadecylamino)propyl]octadecanamide CAS No. 64205-89-6](/img/structure/B14486678.png)
N-[3-(Hexadecylamino)propyl]octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Hexadecylamino)propyl]octadecanamide is a synthetic compound with the molecular formula C37H76N2O . It is known for its amphiphilic properties, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in the formation of vesicles and other structures in aqueous environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecylamino)propyl]octadecanamide typically involves the reaction of octadecanoic acid with 3-(hexadecylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Hexadecylamino)propyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-[3-(Hexadecylamino)propyl]octadecanamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[3-(Hexadecylamino)propyl]octadecanamide involves its ability to form vesicles and other amphiphilic structures. These structures can encapsulate and release substances in a controlled manner, making the compound useful in drug delivery and other applications. The molecular targets and pathways involved include interactions with lipid bilayers and other membrane components, which can influence the stability and permeability of the vesicles .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dimethylamino)propyl]octadecanamide: Similar in structure but with different functional groups, leading to variations in properties and applications.
2-(Hexadecyloxy)cinnamic acid: Often used in combination with N-[3-(Hexadecylamino)propyl]octadecanamide to form vesicles with unique properties.
Uniqueness
This compound is unique due to its specific combination of hydrophilic and hydrophobic parts, which allows it to form stable vesicles and other structures in aqueous environments. This makes it particularly valuable in applications requiring controlled encapsulation and release of substances .
Propiedades
Número CAS |
64205-89-6 |
|---|---|
Fórmula molecular |
C37H76N2O |
Peso molecular |
565.0 g/mol |
Nombre IUPAC |
N-[3-(hexadecylamino)propyl]octadecanamide |
InChI |
InChI=1S/C37H76N2O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-33-37(40)39-36-32-35-38-34-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3,(H,39,40) |
Clave InChI |
YEPADXRAWIMWAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


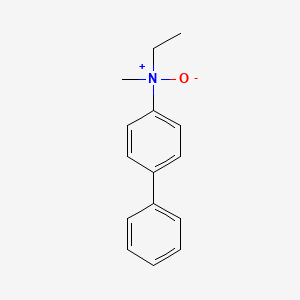
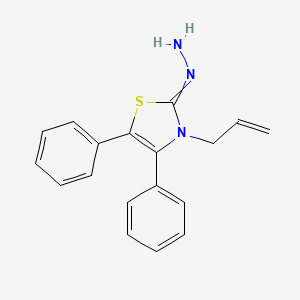

![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)

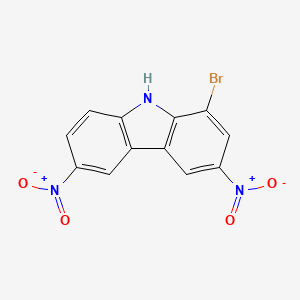
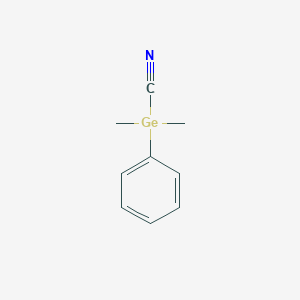
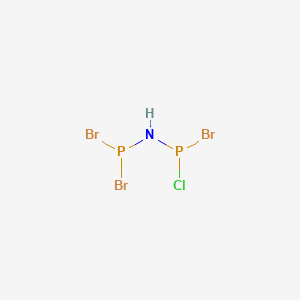
![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)
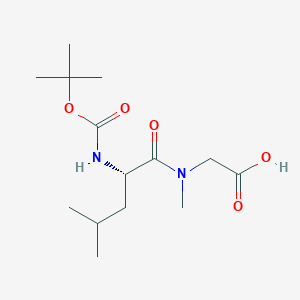

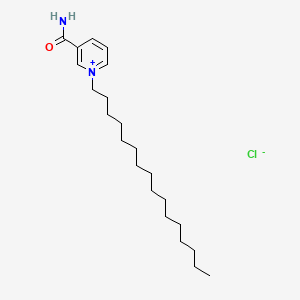
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)

